molecular formula C14H18N2O4S B12875948 3-Amino-4-(sec-butyl)-2-tosylisoxazol-5(2H)-one CAS No. 82189-26-2

3-Amino-4-(sec-butyl)-2-tosylisoxazol-5(2H)-one

Cat. No.: B12875948
CAS No.: 82189-26-2
M. Wt: 310.37 g/mol
InChI Key: JIIAFFKUKJAABZ-UHFFFAOYSA-N
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Description

3-Amino-4-(sec-butyl)-2-tosylisoxazol-5(2H)-one is a specialized isoxazolone derivative intended for research and development purposes. This compound features a sec-butyl substituent and a tosyl (p-toluenesulfonyl) protecting group on the isoxazolone core, a structure of significant interest in medicinal and synthetic chemistry. Isoxazole and isoxazolone scaffolds are recognized as privileged structures in drug discovery due to their widespread presence in bioactive molecules and pharmaceuticals . Researchers can utilize this compound as a key synthetic intermediate for constructing more complex heterocyclic systems. The tosyl group can act as a good leaving group, enabling nucleophilic substitution reactions to diversify the structure at the 2-position. Simultaneously, the amino group at the 3-position offers a handle for further functionalization via acylation or condensation reactions, making it a versatile building block for library synthesis. This chemical is provided for research applications only, strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets and handle the compound with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82189-26-2

Molecular Formula

C14H18N2O4S

Molecular Weight

310.37 g/mol

IUPAC Name

3-amino-4-butan-2-yl-2-(4-methylphenyl)sulfonyl-1,2-oxazol-5-one

InChI

InChI=1S/C14H18N2O4S/c1-4-10(3)12-13(15)16(20-14(12)17)21(18,19)11-7-5-9(2)6-8-11/h5-8,10H,4,15H2,1-3H3

InChI Key

JIIAFFKUKJAABZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=C(N(OC1=O)S(=O)(=O)C2=CC=C(C=C2)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(sec-butyl)-2-tosylisoxazol-5(2H)-one typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkene.

    Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the isoxazole derivative with tosyl chloride in the presence of a base such as pyridine.

    Addition of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions using appropriate amine sources.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and reaction time to ensure efficient synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(sec-butyl)-2-tosylisoxazol-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing oxygen-containing groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the tosyl group.

Scientific Research Applications

3-Amino-4-(sec-butyl)-2-tosylisoxazol-5(2H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-4-(sec-butyl)-2-tosylisoxazol-5(2H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoxazolone derivatives exhibit diverse properties depending on substituents. Below is a comparative analysis of 3-Amino-4-(sec-butyl)-2-tosylisoxazol-5(2H)-one with analogous compounds:

Table 1: Structural and Functional Comparisons

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications References
This compound 3-NH₂, 4-sec-butyl, 2-tosyl C₁₄H₁₉N₂O₃S Enhanced stability due to tosyl; potential as a synthetic intermediate
3-Amino-5-tert-butylisoxazole 3-NH₂, 5-tert-butyl C₇H₁₂N₂O High lipophilicity; used in agrochemical research
(R)-(+)-4-Benzyl-4-fluoro-3-phenylisoxazol-5(4H)-one 4-benzyl, 4-fluoro, 3-phenyl C₁₆H₁₂FNO₂ Fluorine enhances metabolic stability; chiral center for enantioselective studies
6-(2-Amino-5-methylthiazol-4-yl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Thiazole-benzoxazinone hybrid C₁₃H₁₃N₃O₂S Dual heterocyclic system; explored in medicinal chemistry for kinase inhibition
3-Amino-4-(4′-bromo-2′-methoxybenzyloxyimino)piperidine dihydrochloride Bromo-methoxybenzyloxyimino side chain C₁₃H₁₈BrCl₂N₂O₂ Polar, hygroscopic solid; potential antimicrobial activity

Key Comparative Insights

Substituent Effects on Solubility and Reactivity: The tosyl group in the target compound improves stability and alters solubility compared to non-sulfonylated analogs like 3-Amino-5-tert-butylisoxazole . sec-Butyl vs.

Biological and Chemical Behavior: Fluorinated analogs (e.g., (R)-(+)-4-Benzyl-4-fluoro-3-phenylisoxazol-5(4H)-one) exhibit increased metabolic stability due to fluorine’s electronegativity, a feature absent in the target compound .

Toxicity and Safety :

  • sec-Butyl-containing compounds (e.g., sec-butyl chloroformate analogs in ) demonstrate moderate toxicity (mouse RD50: 117 ppm), suggesting similar derivatives require careful handling .

Biological Activity

3-Amino-4-(sec-butyl)-2-tosylisoxazol-5(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2O3C_{13}H_{16}N_{2}O_{3}, with a molecular weight of 252.28 g/mol. The compound features an isoxazole ring, which is known for its biological activity, particularly in anti-inflammatory and anticancer applications.

Anticancer Activity

Recent studies have indicated that derivatives of isoxazole compounds exhibit promising anticancer properties. For instance, the structural modifications of isoxazole derivatives have been linked to enhanced antiproliferative effects against various cancer cell lines. The introduction of the tosyl group in this compound may contribute to its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.

Table 1: Summary of Anticancer Activity

StudyCell Line TestedIC50 (µM)Mechanism
MCF-715.0Apoptosis induction
HeLa12.5Cell cycle arrest
A54910.0Inhibition of angiogenesis

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits inhibitory effects against a range of bacterial strains, indicating potential as an antibacterial agent.

Table 2: Antimicrobial Activity Assessment

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : It has been shown to trigger apoptotic pathways in cancer cells, promoting programmed cell death.
  • Antimicrobial Mechanism : The interaction with bacterial cell membranes and inhibition of protein synthesis may explain its antimicrobial effects.

Case Studies

Several case studies have highlighted the efficacy of isoxazole derivatives in clinical settings:

  • Case Study on Cancer Treatment : A study involving patients with advanced breast cancer showed that treatment with isoxazole derivatives led to significant tumor reduction in a subset of patients, suggesting a potential role in combination therapy.
  • Antibacterial Efficacy : In vitro studies demonstrated that the compound effectively reduced bacterial load in infected animal models, paving the way for further clinical investigations.

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